REACTION_CXSMILES
|
[CH:1]1([O:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9])[CH2:3][CH2:2]1.O>CS(C)=O.ClCCl.C(N(CC)CC)C>[CH:1]1([O:4][CH2:5][CH2:6][CH2:7][CH:8]=[O:9])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)OCCCCO
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.14 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (200 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed sequentially with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=80/20)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)OCCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 233 mg | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |